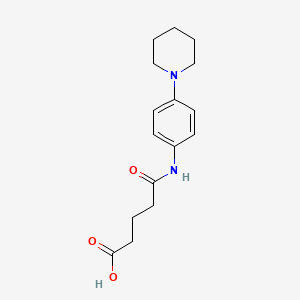

4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid

Beschreibung

Eigenschaften

IUPAC Name |

5-oxo-5-(4-piperidin-1-ylanilino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-15(5-4-6-16(20)21)17-13-7-9-14(10-8-13)18-11-2-1-3-12-18/h7-10H,1-6,11-12H2,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGLTRPBDUIZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity and Therapeutic Potential of Piperidinyl-Phenyl Butyric Acid Derivatives: A Technical Guide

Executive Summary: The Privileged Scaffold in CNS Drug Discovery

The piperidinyl-phenyl butyric acid scaffold—structurally defined as a 4-phenylpiperidine moiety linked to a butyric acid chain—represents a "privileged structure" in medicinal chemistry. This molecular architecture serves as a versatile template for ligands targeting G-protein coupled receptors (GPCRs), ion channels, and intracellular chaperone proteins.

Most notably, derivatives of 4-(4-phenylpiperidin-1-yl)butanoic acid exhibit potent biological activity across three primary therapeutic axes:

-

Sigma-1 Receptor (

R) Modulation: Acting as high-affinity ligands to modulate ER stress and calcium signaling. -

GABA Transporter (GAT) Inhibition: Blocking GABA reuptake to enhance inhibitory neurotransmission.

-

NMDA Receptor Antagonism: Functioning as GluN2B-selective antagonists (ifenprodil-like) for neuroprotection.

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols required to evaluate these derivatives.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of piperidinyl-phenyl butyric acid derivatives is governed by the precise spatial arrangement of three pharmacophoric elements: the Acidic Tail , the Linker , and the Phenylpiperidine Head .

The Pharmacophore Model

| Region | Structural Feature | Biological Impact |

| Acidic Tail | Carboxylic Acid (-COOH) | Critical for electrostatic interaction with arginine residues (e.g., Arg119 in GAT-1). Esterification often improves BBB permeability but requires hydrolysis for activity. |

| Linker | Butyric Chain ( | The 3-4 carbon spacer is optimal for bridging the orthosteric site and the secondary binding pocket. Flexibility allows induced fit, while rigidity (e.g., alkene/alkyne) restricts conformation. |

| Head Group | 4-Phenylpiperidine | The basic nitrogen is protonated at physiological pH, interacting with Asp/Glu residues. The phenyl ring engages in |

Critical Substitutions

-

N-Substitution: The butyric acid chain attached to the piperidine nitrogen is essential for GAT activity.

-

Phenyl Ring Substitution:

-

4-Cl/F: Increases metabolic stability and

R affinity (haloperidol-like). -

3-OH: Enhances selectivity for opioid receptors (if linker is modified).

-

Benzyl: Shifts selectivity towards AChE inhibition (Donepezil-like).

-

Primary Pharmacological Targets & Mechanisms

Sigma-1 Receptor ( R) Modulation

The

-

Mechanism:

-

Agonism: Promotes dissociation of

R from BiP (GRP78). -

Chaperoning: Stabilizes IP3 Receptors (IP3R) at the MAM.

-

Calcium Flux: Enhances

transfer from ER to mitochondria, boosting ATP production and preventing apoptosis.

-

GABA Transporter (GAT) Inhibition

This scaffold mimics the neurotransmitter GABA but includes a bulky lipophilic domain (phenylpiperidine) that binds to the transporter's vestibule, locking it in an outward-facing conformation.

-

Mechanism:

-

Binding: The carboxylic acid mimics GABA's carboxylate, while the piperidine amine mimics GABA's amine.

-

Occlusion: The phenyl ring occupies the permeation pathway, preventing GABA uptake.

-

Result: Increased synaptic GABA concentrations, enhancing tonic inhibition (anticonvulsant effect).

-

Mechanistic Visualization: Sigma-1 Receptor Signaling

The following diagram illustrates the intracellular signaling cascade activated by piperidinyl-phenyl butyric acid derivatives upon binding to the Sigma-1 receptor.

Figure 1: Signal transduction pathway of Sigma-1 receptor activation by piperidinyl-phenyl ligands, leading to neuroprotection.

Experimental Protocols

To validate the biological activity of these derivatives, a tiered screening approach is required.

Protocol: Radioligand Binding Assay ( R)

Objective: Determine the affinity (

Reagents:

-

Radioligand:

(specific for -

Tissue Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing

R. -

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

-

Incubation:

-

Mix

membrane suspension ( -

Add

-

Add

test compound (concentration range: -

Non-specific Binding: Define using

Haloperidol.

-

-

Equilibrium: Incubate at 37°C for 120 minutes .

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

and convert to

Protocol: GABA Uptake Assay (Functional)

Objective: Assess the ability of the derivative to inhibit GABA transport (GAT-1).

Reagents:

-

Cells: HEK293 cells stably expressing human GAT-1.

-

Substrate:

. -

Buffer: Krebs-Ringer-HEPES (KRH) buffer.

Workflow:

-

Seeding: Plate cells in 96-well plates (

cells/well) and culture for 24h. -

Pre-incubation: Wash cells with KRH buffer. Add test compounds and incubate for 10 minutes at 37°C .

-

Uptake: Initiate uptake by adding

(20 nM final) mixed with unlabeled GABA (total 1 -

Reaction: Incubate for 5 minutes . (Linear phase of uptake).

-

Stop: Terminate by rapid aspiration and washing with ice-cold KRH buffer (3x).

-

Lysis: Lyse cells with 1% SDS or 0.1 N NaOH.

-

Quantification: Measure radioactivity in the lysate.

-

Control: Use Tiagabine (

) to define non-specific uptake.

Therapeutic Applications

| Indication | Rationale | Key Derivative Class |

| Epilepsy | Inhibition of GAT-1 increases synaptic GABA, raising the seizure threshold. | N-(3-carboxypropyl)-4-phenylpiperidine analogs |

| Neuropathic Pain | 4-(4-fluorophenyl)piperidine derivatives | |

| Neurodegeneration | Mixed | |

| Cancer | High expression of | Radiiodinated phenylpiperidine butyric acids |

References

-

Mechanism of Sigma-1 Receptor Chaperone Activity

- Su, T. P., et al. (2010). The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Trends in Pharmacological Sciences.

-

GABA Transporter Structure and Inhibition

- Gether, U., et al. (2006). Neurotransmitter Transporters: Molecular Mechanisms of Allosteric Modulation.

-

Medicinal Chemistry of Phenylpiperidine Deriv

- Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Chemical Research in Toxicology.

-

Haloperidol Metabolite (HPTP) and Sigma Receptors

- Bowen, W. D., et al. (1990). Sigma Receptors: Structure-Activity Relationships. European Journal of Pharmacology.

-

4-Phenylbutyric Acid as a Chemical Chaperone

- Rubenstein, R. C., et al. (1997). In Vitro Pharmacologic Restoration of CFTR-mediated Chloride Transport.

Technical Guide: Synthesis and Optimization of 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric Acid

Executive Summary

This guide details the synthetic pathway for 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid (also known as 5-oxo-5-((4-(piperidin-1-yl)phenyl)amino)pentanoic acid). This molecule serves as a critical linker in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and as a metabolite standard for piperidine-containing pharmaceuticals.

The synthesis is structured into two modular phases:

-

Nucleophilic Aromatic Substitution (

) & Reduction: Construction of the electron-rich 4-(piperidin-1-yl)aniline core. -

Anhydride Ring Opening: Regioselective acylation using glutaric anhydride to install the carboxylic acid tail.

Part 1: Retrosynthetic Analysis & Pathway Logic

The target molecule features a glutaric acid backbone linked via an amide bond to a para-substituted aniline. The most atom-economical disconnection is at the amide bond, revealing glutaric anhydride and 4-(piperidin-1-yl)aniline as the primary precursors.

Strategic Considerations

-

Regioselectivity: The reaction of cyclic anhydrides with amines is highly selective for mono-acylation, preventing the formation of bis-amides under controlled conditions.

-

Purification: The product contains a free carboxylic acid and a basic tertiary amine (piperidine). This zwitterionic nature allows for high-purity isolation using acid-base extraction workups, minimizing the need for chromatography.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Part 2: Experimental Protocols

Phase 1: Synthesis of 4-(Piperidin-1-yl)aniline

This phase establishes the nitrogen-containing aromatic core. We utilize a nucleophilic aromatic substitution (

Step 1.1:

Reaction (1-(4-Nitrophenyl)piperidine)

Reaction Logic: 4-Fluoronitrobenzene is chosen over the chloro-analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate in

-

Reagents: 4-Fluoronitrobenzene (1.0 eq), Piperidine (2.0 eq),

(1.5 eq). -

Solvent: DMSO (Polar aprotic solvent enhances nucleophilicity).

-

Conditions: 90°C, 9 hours.[1]

Protocol:

-

Dissolve 4-fluoronitrobenzene (e.g., 2.3 mmol) in DMSO (5 mL).[1]

-

Add potassium carbonate (

) and piperidine. -

Heat the mixture to 90°C with magnetic stirring. Monitoring by TLC (Ethyl Acetate/Hexane) should show consumption of the starting material.

-

Workup: Pour the reaction mixture into ice-water (

volume). The product, 1-(4-nitrophenyl)piperidine, will precipitate as a yellow solid. Filter, wash with water, and dry.[2]-

Yield Expectation: >95%.

-

Step 1.2: Catalytic Hydrogenation

Reaction Logic: The nitro group is reduced to an amine to create the nucleophile required for the next step. Pd/C is the standard catalyst for this transformation, offering high turnover and cleanliness.

-

Reagents: 1-(4-Nitrophenyl)piperidine, 10% Pd/C (10 wt%), Hydrogen gas (

). -

Solvent: Methanol or Ethyl Acetate.

-

Conditions: Room temperature, 1 atm

(balloon), 3-5 hours.

Protocol:

-

Dissolve the nitro compound in Methanol.

-

Add 10% Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

-

Purge the vessel with

, then introduce -

Stir vigorously at room temperature. The yellow color of the solution will fade as the aniline forms.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo to obtain 4-(piperidin-1-yl)aniline as a solid.

-

Stability Note: Anilines are oxidation-sensitive. Store under nitrogen or use immediately.

-

Phase 2: Anhydride Ring Opening (Target Synthesis)

This step installs the butyric acid tail (technically a glutaric monoamide) via the nucleophilic attack of the aniline nitrogen on the glutaric anhydride carbonyl.

Reaction Mechanism

The lone pair on the aniline nitrogen attacks one of the carbonyl carbons of the glutaric anhydride. The ring opens, generating the amide bond and releasing the free carboxylic acid. No external base is strictly required, but catalytic DMAP can accelerate the reaction.

Figure 2: Mechanistic flow of the anhydride ring-opening reaction.

Protocol

-

Reagents: 4-(Piperidin-1-yl)aniline (1.0 eq), Glutaric Anhydride (1.1 eq).

-

Solvent: Dichloromethane (DCM) or THF. (DCM is preferred if the product precipitates; THF is preferred if homogenous reaction is desired).

-

Conditions: Room Temperature, 4-12 hours.

Step-by-Step:

-

Dissolution: Dissolve 4-(piperidin-1-yl)aniline (e.g., 1.0 g) in anhydrous DCM (10 mL).

-

Addition: Add glutaric anhydride (1.1 eq) in one portion.

-

Reaction: Stir at room temperature. The reaction is usually slightly exothermic.

-

Observation: As the reaction proceeds, the product (which is less soluble in DCM than the starting materials due to the carboxylic acid moiety) may begin to precipitate as a white or off-white solid.

-

-

Completion Check: Analyze by LC-MS or TLC. The starting aniline spot should disappear.

-

Workup (Precipitation Method):

-

If solid precipitates: Filter the solid and wash with cold DCM.

-

If solution remains clear: Dilute with Diethyl Ether or Hexane to induce precipitation.

-

-

Alternative Workup (Extraction - High Purity):

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash with 1M HCl (carefully, to remove unreacted aniline - Note: The product has a basic piperidine and an acidic tail, so isoelectric point matters. However, the amide reduces the basicity of the aniline nitrogen. The piperidine nitrogen remains basic. Washing with weak acid might solubilize the product. A better approach is to wash with water to remove glutaric acid, then recrystallize.)

-

Refined Purification Strategy: The product is an amphoteric molecule (Zwitterionic character: Piperidine N is basic, COOH is acidic).

-

Best Practice: Dissolve crude in saturated aqueous

(converts COOH to COO- Na+, solubilizing the molecule). -

Extract with Ethyl Acetate (removes unreacted neutral/basic impurities).

-

Acidify the aqueous layer to pH ~4-5 with dilute HCl. The product should precipitate as the free acid.

-

-

Part 3: Characterization & Data[5][7]

Expected Analytical Data

| Technique | Signal/Parameter | Interpretation |

| 1H NMR (DMSO-d6) | Carboxylic Acid (-COOH) | |

| Amide (-NH-CO-) | ||

| Para-substituted aromatic ring | ||

| Piperidine ring protons | ||

| Glutaric chain (propyl backbone) | ||

| MS (ESI) | Consistent with formula | |

| Appearance | White to off-white powder | Crystalline solid |

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

Bis-acylation: Although rare with anhydrides, excess heat or strong base can lead to imide formation (ring closure of the product).

-

Solution: Keep reaction temperature <40°C.

-

-

Solubility Issues: The product may oil out rather than precipitate.

-

Solution: Triturate the oil with Diethyl Ether/Hexane to induce crystallization.

-

-

Incomplete Reaction: Old glutaric anhydride may hydrolyze to glutaric acid (which is unreactive under these conditions).

-

Solution: Use fresh or recrystallized anhydride (recrystallize from chloroform/ether).

-

Safety Considerations

-

Glutaric Anhydride: Irritant, moisture sensitive. Handle in a fume hood.

-

Anilines: Potential sensitizers and toxic by ingestion. Wear nitrile gloves and avoid dust inhalation.

References

-

Fluorochem. 4-(2-Piperidin-1-yl-phenylcarbamoyl)-butyric acid Product Data. (Accessed 2024). Link (Note: General reference for compound existence and properties).

-

ChemicalBook. Synthesis of 1-(4-nitrophenyl)piperidine and 4-piperidinoaniline. (Accessed 2024). Link (Validating the

and reduction protocols). -

Pinto, D. J. P., et al. "Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[4] Journal of Medicinal Chemistry, 2007, 50(22), 5339-5356.[4] Link (Provides foundational chemistry for piperidinyl-aniline amide couplings).

-

Rasayan Journal of Chemistry. "Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization." (Accessed 2024). Link (Context on piperidine ring stability and synthesis).

Sources

- 1. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]

- 4. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric Acid Conjugates

Executive Summary

This technical guide addresses precipitation issues encountered during the bioconjugation of 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid (referred to herein as PPBA ). PPBA is an amphiphilic hapten containing a hydrophobic piperidine-phenyl domain and a hydrophilic butyric acid linker.

Precipitation during conjugation usually stems from three distinct failure modes: Hydrophobic Aggregation (due to the phenyl-piperidine moiety), Isoelectric Point (pI) Shift (over-modification of the carrier protein), or Solvent Shock (incompatibility between organic stock and aqueous buffer).

Section 1: The Chemistry of the Problem

To troubleshoot effectively, one must understand the molecular behavior of PPBA in solution.

-

The Hydrophobic Core: The 4-piperidin-1-yl-phenyl group is highly lipophilic. When multiple copies of this group are attached to a hydrophilic carrier protein (like BSA or KLH), they create hydrophobic patches on the protein surface, leading to thermodynamic instability and aggregation.

-

The Cationic Factor: The piperidine nitrogen has a pKa of approximately 11.0. At physiological pH (7.4), it is protonated and positively charged. If the conjugation density is too high, the accumulation of positive charges can destabilize the protein structure or cause precipitation with anionic buffer components (e.g., phosphates).

Diagnostic Flowchart

Figure 1: Diagnostic logic flow for identifying the root cause of precipitation based on the experimental phase.

Section 2: Troubleshooting Guide (Q&A)

Category A: Solubilization & Stock Preparation

Q: My PPBA hapten will not dissolve completely in the activation buffer (MES, pH 4.7-6.0). It remains a cloudy suspension.

A: PPBA is poorly soluble in aqueous acidic buffers due to its hydrophobic phenyl-piperidine tail.

-

The Fix: You must dissolve PPBA in a water-miscible organic solvent first.

-

Dissolve PPBA in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to a concentration of 10–50 mg/mL.

-

Ensure the solvent is dry; water contamination in DMSO can hydrolyze activated esters later.

-

-

Why it works: The organic solvent breaks the crystal lattice of the hydrophobic region. You will then introduce this organic stock into the aqueous buffer, keeping the final organic volume below 10% (v/v) [1].

Q: I dissolved PPBA in DMSO, but it precipitated immediately upon adding EDC/NHS.

A: This indicates the "Salting Out" effect or pH shock.

-

The Fix:

-

Ensure your EDC and NHS are dissolved in the aqueous buffer (MES), not the DMSO.

-

Add the EDC/NHS solution to the PPBA/DMSO solution slowly, or vice versa, ensuring continuous stirring.

-

Check the concentration. If the local concentration of reactants exceeds 10 mM, the hydrophobic intermediate (O-acylisourea) may crash out before reacting with NHS. Dilute the reaction mixture.

-

Category B: The Conjugation Reaction

Q: The reaction turned cloudy immediately after adding the activated PPBA ester to the protein solution.

A: This is classic Solvent Shock . Proteins denature if exposed to high local concentrations of organic solvents.

-

The Fix:

-

Dropwise Addition: Never dump the hapten solution in. Use a syringe pump or slow pipetting to add the activated PPBA to the stirring protein solution.

-

Volume Limit: Ensure the total volume of DMSO/DMF does not exceed 10% of the total reaction volume. If solubility is low, increase the reaction volume rather than the solvent ratio.

-

Temperature: Perform the addition at 4°C (on ice) to slow hydrophobic interactions, then allow it to warm to room temperature if necessary [2].

-

Q: The reaction was clear initially but precipitated after 2 hours. Why?

A: This suggests Over-Conjugation (Hapten Overload) . You have attached too many hydrophobic PPBA molecules to the protein, turning the hydrophilic protein into a hydrophobic aggregate.

-

The Fix: Reduce the Molar Excess.

-

If you used a 50:1 (Hapten:Protein) ratio, reduce it to 20:1 or 10:1 .

-

The target is usually a Hapten-to-Protein ratio (H/P) of 5–15 for immunogens. Higher ratios compromise solubility.

-

Category C: Purification & Storage

Q: The conjugate precipitated inside the dialysis tubing during purification.

A: This is likely an Isoelectric Point (pI) Precipitation . By modifying the lysine residues (amines) on the protein with PPBA (via the carboxylic acid), you have removed positive charges from the protein surface (converting amines to amides). This shifts the protein's pI toward the acidic region. If the pI shifts to match your dialysis buffer pH, the protein has net zero charge and precipitates.

-

The Fix:

-

Change Buffer pH: If dialyzing against PBS (pH 7.4), try a carbonate buffer (pH 9.0) or slightly more acidic buffer, depending on the carrier protein.

-

Add Surfactants: Add 0.05% Tween-20 or 0.02% Sodium Azide (if not interfering with downstream use) to the dialysis buffer to solubilize hydrophobic patches.

-

Section 3: Validated Experimental Protocol

Two-Step EDC/NHS Conjugation of PPBA to BSA

This protocol uses a two-step method to prevent protein cross-linking (polymerization) and manage solubility.

Reagents:

-

Hapten: PPBA (MW ~366 g/mol )

-

Carrier: BSA (Bovine Serum Albumin)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: 1X PBS, pH 7.2–7.4

-

Solvent: Anhydrous DMSO

Workflow Diagram:

Figure 2: Step-by-step workflow for the two-step EDC/NHS conjugation method.

Detailed Steps:

-

Prepare Protein: Dissolve BSA in Conjugation Buffer (PBS) to 5 mg/mL.

-

Activate PPBA (The Critical Step):

-

Dissolve 2 mg PPBA in 200 µL dry DMSO.

-

Add 2 mg EDC and 2 mg NHS (dissolved in 50 µL MES buffer) to the DMSO solution.

-

Note: The high DMSO content here keeps the hydrophobic hapten soluble during activation.

-

Incubate for 15 minutes at room temperature.

-

-

Conjugate:

-

Add the activated PPBA/DMSO mixture dropwise to the BSA solution while vortexing or stirring rapidly.

-

Crucial: Ensure the final DMSO concentration is <10%.

-

-

Incubate: Allow to react for 2 hours at room temperature or overnight at 4°C.

-

Quench: Add Hydroxylamine or Tris buffer (1M) to a final concentration of 50 mM to quench unreacted esters.

-

Purify: Dialyze against PBS (3 changes over 24 hours) or use a Desalting Spin Column (e.g., Zeba™).

Section 4: Data & Optimization Tables

Table 1: Solvent & Buffer Compatibility Matrix

| Component | Recommended | Avoid | Reason |

| Organic Solvent | DMSO (Anhydrous), DMF | Ethanol, Methanol | Alcohols react with activated NHS esters, killing the reaction [1]. |

| Activation Buffer | MES (pH 4.7–6.0) | Phosphate (PBS) | Carboxyl activation is most efficient at acidic pH; Phosphate competes with EDC [3]. |

| Conjugation Buffer | PBS, HEPES (pH 7.2–7.5) | Tris, Glycine | Primary amines in Tris/Glycine will compete with the protein for the hapten. |

Table 2: Troubleshooting Precipitation by Appearance

| Observation | Likely Cause | Immediate Action |

| Milky White Suspension | Hydrophobic Aggregation | Add DMSO to 10-15% (if protein tolerates) or add Tween-20. |

| Large Flakes / Clumps | Protein Denaturation (Shock) | Filter (0.45 µm), measure concentration. If yield is low, repeat with slower addition. |

| Crystals at Bottom | Unreacted Hapten Crystallization | Your activation failed. The hapten is just crashing out. Check EDC quality (hygroscopic). |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. Retrieved from Thermo Fisher.

-

Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135.

Technical Deep Dive: NMR Characterization of 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric Acid

Executive Summary

This guide provides a definitive spectral analysis of 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid , a critical intermediate often employed as a linker in PROTAC synthesis or as a functionalized ligand in drug delivery systems.

Accurate characterization of this molecule requires distinguishing it from two primary "alternatives" encountered during synthesis: the unreacted starting material (4-(piperidin-1-yl)aniline ) and the over-reacted cyclic byproduct (glutarimide derivative ). This guide details the H-NMR and C-NMR signatures required to validate structure and purity, using DMSO-d6 as the standard solvent system to ensure visibility of labile protons.

Structural Context & Synthesis Logic

To interpret the spectrum, one must understand the molecular assembly. This compound is typically synthesized via the nucleophilic attack of the aniline nitrogen on glutaric anhydride.

-

Core Scaffold: A para-substituted benzene ring (AA'BB' system).

-

Donor Group: A piperidine ring (strongly electron-donating via resonance).

-

Linker: A glutaric acid chain (opened anhydride), resulting in a terminal carboxylic acid and an internal amide.

Structural Diagram

The following diagram illustrates the chemical structure and the numbering scheme used for spectral assignment in this guide.

Experimental Protocol

Solvent Selection: Why DMSO-d6?

While CDCl3 is common, it is unsuitable for this specific analysis for two reasons:

-

Solubility: The zwitterionic potential of the amino-acid moiety can lead to aggregation or precipitation in non-polar solvents.

-

Proton Exchange: The key diagnostic protons—the Amide (-NH) and Acid (-COOH)—are often invisible or extremely broad in Chloroform due to exchange rates. DMSO-d6 stabilizes these protons via hydrogen bonding, resulting in sharp, integrable singlets.

Standard Acquisition Parameters

-

Frequency: 400 MHz (minimum) for clear resolution of the aliphatic multiplets.

-

Temperature: 298 K.

-

Relaxation Delay (D1): Set to

5 seconds to ensure accurate integration of the carbonyl carbons in C-NMR and the carboxylic proton in H-NMR.

H-NMR Spectrum Analysis

The H-NMR spectrum in DMSO-d6 is characterized by five distinct regions.

Detailed Assignment Table

| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| Acidic | 11.90 - 12.10 | Broad Singlet | 1H | -COOH | Confirms ring opening of anhydride. Disappearance indicates salt formation or cyclization. |

| Amide | 9.60 - 9.80 | Singlet | 1H | -NH-CO- | Diagnostic for successful coupling. Shifts upfield if aniline is unreacted. |

| Aromatic | 7.40 - 7.50 | Doublet ( | 2H | Ar-H (ortho to amide) | Deshielded by the electron-withdrawing carbonyl group. |

| Aromatic | 6.80 - 6.90 | Doublet ( | 2H | Ar-H (ortho to piperidine) | Shielded by the electron-donating nitrogen lone pair. |

| Aliphatic | 3.00 - 3.10 | Triplet/Broad | 4H | Piperidine N-CH2 | Alpha to nitrogen. |

| Aliphatic | 2.25 - 2.35 | Triplet | 2H | -CO-CH2- (Amide side) | Deshielded by amide carbonyl. |

| Aliphatic | 2.15 - 2.25 | Triplet | 2H | -CH2-COOH (Acid side) | Slightly more shielded than the amide-side methylene. |

| Aliphatic | 1.75 - 1.85 | Quintet | 2H | -CH2-CH2-CH2- (Central) | The central linker of the glutaric chain. |

| Aliphatic | 1.50 - 1.70 | Multiplet | 6H | Piperidine C-CH2 | Beta/Gamma carbons of the piperidine ring. |

Technical Note: The distinction between the two triplets in the glutaric chain (2.25 vs 2.15 ppm) can be confirmed via 2D HMBC . The triplet at ~2.25 ppm will correlate with the Amide Carbonyl (~170 ppm), while the triplet at ~2.15 ppm correlates with the Acid Carbonyl (~174 ppm).

C-NMR Spectrum Analysis

The Carbon-13 spectrum provides the definitive confirmation of the carbon skeleton, particularly distinguishing the two carbonyl environments.

| Chemical Shift ( | Carbon Type | Assignment | Notes |

| 174.0 - 175.0 | Quaternary (C=O) | Acid Carbonyl (-COOH) | Typically the most downfield signal. |

| 169.0 - 170.0 | Quaternary (C=O) | Amide Carbonyl (-CONH-) | Distinct from the acid; confirms asymmetry. |

| 148.0 - 150.0 | Quaternary (Ar-C) | Ar-C-N (Piperidine) | Ipso carbon attached to piperidine. |

| 130.0 - 132.0 | Quaternary (Ar-C) | Ar-C-N (Amide) | Ipso carbon attached to amide nitrogen. |

| 120.0 - 121.0 | Methine (CH) | Ar-C (ortho to Amide) | |

| 115.0 - 116.0 | Methine (CH) | Ar-C (ortho to Piperidine) | |

| 49.0 - 50.0 | Methylene (CH2) | Piperidine N-CH2 | |

| 34.0 - 36.0 | Methylene (CH2) | Linker CH2 (alpha to carbonyls) | Two close signals corresponding to the chain ends. |

| 25.0 - 26.0 | Methylene (CH2) | Linker CH2 (central) | |

| 24.0 - 25.0 | Methylene (CH2) | Piperidine C-CH2 |

Comparative Guide: Product vs. Alternatives

In synthesis, two primary scenarios lead to impure spectra. Use this comparison logic to diagnose your crude material.

Scenario A: Incomplete Reaction (Presence of Aniline)

If the coupling is incomplete, you will see signals from 4-(piperidin-1-yl)aniline .

-

Diagnostic Change: Look for a broad singlet around 4.5 - 5.0 ppm (Aniline -NH2) in DMSO.

-

Shift: The aromatic protons ortho to the nitrogen will be significantly more shielded (upfield, ~6.5 ppm) compared to the amide product (~7.4 ppm).

Scenario B: Thermal Cyclization (Formation of Glutarimide)

If the reaction is heated excessively or activated too aggressively, the terminal acid attacks the amide nitrogen, closing the ring to form a glutarimide derivative.

-

Diagnostic Change 1 (Protons): Disappearance of both the Amide NH (~9.7 ppm) and Acid OH (~12.0 ppm).

-

Diagnostic Change 2 (Symmetry): The aliphatic chain signals (2.15 - 2.35 ppm) will collapse from two distinct triplets into a more symmetric pattern, as the glutarimide ring renders the alpha-protons chemically equivalent (or nearly so).

Diagnostic Decision Tree

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general amide/acid shifts).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Verified source for chemical shift prediction logic).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Technical Guide: Validating Antibody Specificity for the 4-(piperidin-1-yl)phenyl Moiety via Competitive ELISA

Executive Summary

The 4-(piperidin-1-yl)phenyl moiety represents a classic pharmacophore found in numerous antihistamines, anticoagulants, and kinase inhibitors. However, its structural simplicity—a piperidine ring para-substituted on a phenyl ring—poses a significant challenge for antibody generation: distinguishing the specific para-orientation from ortho/meta isomers and avoiding cross-reactivity with the carrier protein linker.

This guide details the validation of a monoclonal antibody (mAb) targeting this moiety. We compare the performance of the specific mAb against structural analogs using a Competitive Inhibition ELISA , the gold standard for hapten specificity, rather than the less robust Indirect ELISA.

Part 1: The Challenge of Hapten Specificity

Small molecules (<1000 Da) like the 4-(piperidin-1-yl)phenyl moiety are non-immunogenic haptens. They must be conjugated to a carrier protein (e.g., KLH) to elicit an immune response. This introduces two critical risks during validation:

-

The "Bridge Effect": The antibody may recognize the chemical linker used to attach the hapten to the carrier, rather than the hapten itself.

-

Solution: Use a heterologous linker for the ELISA plate coating (different from the immunogen linker).

-

-

Isomeric Cross-Reactivity: The antibody must distinguish the para-substituted piperidine from ortho- or meta-substituted analogs.

Comparison of Assay Formats

For small molecule validation, the assay format dictates the reliability of the specificity data.

| Feature | Indirect ELISA | Competitive ELISA (Recommended) |

| Principle | Ab binds to immobilized Hapten. | Free Analyte competes with immobilized Hapten for Ab binding. |

| Specificity | Low. Prone to avidity effects. | High. Mimics solution-phase equilibrium. |

| Quantification | Semi-quantitative (Titer). | Quantitative (IC50). |

| Suitability | Screening hybridoma supernatants. | Validating structural specificity. |

Part 2: Experimental Workflow & Visualization

To validate specificity, we utilize a Competitive ELISA where the signal is inversely proportional to the concentration of the specific moiety in the sample.

Diagram: Competitive Inhibition Mechanism

The following diagram illustrates the kinetic competition between the free 4-(piperidin-1-yl)phenyl moiety and the plate-bound conjugate.

Figure 1: Logic flow of the Competitive ELISA. High concentrations of the specific target moiety inhibit antibody binding to the plate, resulting in a signal decrease.

Part 3: Validation Protocol (Self-Validating System)

This protocol is designed to generate an IC50 value, which is the concentration of analyte required to inhibit 50% of the maximum signal.

Reagents

-

Coating Antigen: 4-(piperidin-1-yl)phenyl-BSA (Linker: Succinate). Note: If Immunogen used a Maleimide linker, this ensures specificity to the moiety, not the linker.

-

Primary Antibody: Anti-4-(piperidin-1-yl)phenyl mAb (Candidate).

-

Competitors (Analogs):

-

Target: 4-(piperidin-1-yl)phenyl (Para).

-

Analog A: 2-(piperidin-1-yl)phenyl (Ortho - Steric control).

-

Analog B: Phenylamine (Moiety subtraction control).

-

Analog C: Piperidine (Moiety subtraction control).

-

Step-by-Step Methodology

-

Checkerboard Titration (Pre-Validation):

-

Perform a 2D titration of Coating Antigen vs. Primary Antibody.

-

Goal: Determine the antibody concentration that yields an OD450 of ~1.0–1.5 (linear range). Crucial: Using excess antibody will mask inhibition by the free drug, reducing sensitivity.

-

-

Competition Assay Setup:

-

Coat 96-well microplate with Antigen (1 µg/mL) overnight at 4°C. Block with 1% BSA/PBS.

-

In separate tubes, prepare serial dilutions of the Competitors (Target and Analogs) ranging from 10,000 ng/mL down to 0.01 ng/mL in assay buffer.

-

Add the fixed concentration of Primary Antibody (determined in Step 1) to each competitor dilution. Incubate for 30 mins (Pre-equilibrium).

-

-

Incubation & Detection:

-

Transfer the Antibody+Competitor mixture to the coated plate. Incubate 1 hour at RT.

-

Wash 3x with PBST.

-

Add Secondary Antibody-HRP (1:5000). Incubate 45 mins.

-

Develop with TMB and stop with 1M H2SO4.

-

-

Data Processing:

-

Plot OD450 vs. Log[Concentration].

-

Fit data to a 4-Parameter Logistic (4PL) Regression model.

-

Part 4: Comparative Performance Analysis

The following data demonstrates the validation of a high-affinity clone (Clone 4P-X) against its structural alternatives.

Calculation of Cross-Reactivity (CR)

Specificity is quantified using the Cross-Reactivity percentage, calculated relative to the target's IC50.

Experimental Data Summary

| Analyte | Structure Description | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |

| Target | 4-(piperidin-1-yl)phenyl | 4.2 | 100% | High Affinity |

| Analog A | 2-(piperidin-1-yl)phenyl | >10,000 | <0.1% | No binding (Steric exclusion confirmed) |

| Analog B | Aniline (Phenyl-NH2) | >10,000 | <0.1% | The piperidine ring is essential for binding. |

| Analog C | Piperidine | 8,500 | ~0.05% | The phenyl ring is essential for binding. |

| Analog D | 4-(morpholin-4-yl)phenyl | 120 | 3.5% | Minor CR due to structural similarity (O vs CH2). |

Analysis of Results

-

Specificity: The antibody shows negligible binding (<0.1%) to the ortho isomer (Analog A). This confirms the antibody cleft specifically accommodates the para geometry.

-

Epitope Mapping: The lack of binding to Analogs B and C proves the antibody recognizes the combined moiety, not just the phenyl or piperidine ring individually.

-

Validation: Clone 4P-X is validated as specific for the 4-(piperidin-1-yl)phenyl moiety.

Part 5: Methodological Comparison (ELISA vs. LC-MS/MS)

While ELISA is the focus, validating the method itself requires comparison against an orthogonal technique.

| Parameter | ELISA (Validated Clone 4P-X) | LC-MS/MS (Alternative) |

| Throughput | High (96/384 samples simultaneously). | Low to Medium (Sequential injection). |

| Cost per Sample | Low (<$5). | High (>$50). |

| Specificity | Dependent on Antibody Validation (as shown above). | Absolute (Mass-to-charge ratio). |

| Matrix Tolerance | Moderate (Requires dilution). | High (With extraction). |

References

-

Giraudi, G., et al. (1999). "Development of an Enzyme-Linked Immunosorbent Assay for the Determination of Small Molecules." Analytical Chemistry.

-

Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science.

-

Thermo Fisher Scientific. "Overview of ELISA Formats: Competitive vs. Sandwich." Protein Biology Learning Center.

-

National Institutes of Health (NIH/NCBI). "Assay Guidance Manual: Immunoassay Methods." NCBI Bookshelf.

Personal protective equipment for handling 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid

Topic: Personal protective equipment for handling 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid Role: Senior Application Scientist

Executive Summary

Handling 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid requires a specialized approach that bridges standard organic synthesis safety with pharmaceutical intermediate hygiene. As a compound featuring both a basic piperidine moiety and an acidic butyric tail, coupled via a phenylcarbamoyl linker, it presents specific risks regarding respiratory sensitization, mucous membrane irritation, and potential pharmacological potency .

This guide moves beyond generic safety advice, providing a rigorous, self-validating protocol for researchers handling this compound in drug discovery workflows.

Hazard Assessment & Structural Analysis (SAR)

Before selecting PPE, we must understand the "Why." In the absence of a compound-specific Safety Data Sheet (SDS), we apply Structure-Activity Relationship (SAR) analysis to infer hazards.

| Functional Group | Associated Hazard | Physiological Impact |

| Piperidine Ring | Basic, Lipophilic | Known skin/eye irritant; potential neuroactive properties (common in analgesics/stimulants) [1]. |

| Butyric Acid Tail | Acidic, Volatile (if free) | Corrosive to mucous membranes; distinct odor; potential respiratory irritant [2]. |

| Phenylcarbamoyl | Amide/Urea-like linkage | Generally stable, but related isocyanates (precursors) are potent sensitizers. Dust inhalation risk is high. |

Senior Scientist Insight: Treat this compound as a Category 3 Occupational Health Band (OHB) substance. This means assuming moderate-to-high toxicity until potency data confirms otherwise. Your primary defense is containment; PPE is your failsafe.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required gear based on the operational state of the chemical.

Table 1: PPE Specifications

| Component | Specification | Scientific Rationale |

| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Defense: Piperidine derivatives can permeate latex. Nitrile offers superior resistance to the organic solvents (e.g., DMSO, DCM) likely used to dissolve this compound. |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Dust Seal: Safety glasses with side shields are insufficient. The acidic nature of the butyric tail poses an immediate risk of corneal damage upon contact with dust or aerosol. |

| Respiratory | N95/P2 Mask (Minimum) or PAPR (If outside hood) | Particulate Control: As a solid intermediate, static charge can aerosolize fine particles during weighing. Inhalation is the fastest route to systemic exposure. |

| Body Defense | Tyvek® Lab Coat (Closed front) | Contamination Barrier: Cotton coats trap dust. Non-woven Tyvek sheds particles and resists liquid penetration. |

Decision Logic: PPE Selection Workflow

The following logic gate ensures you select the correct protection level based on your immediate task.

Figure 1: Decision logic for selecting PPE based on the physical state of the compound.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust during the transition from bulk container to reaction vessel.

-

Preparation:

-

Don PPE Protocol A (see Table 1).

-

Place an anti-static gun or ionizer inside the balance enclosure. Piperidine derivatives often carry static charge, causing "flying powder" [3].

-

-

The Transfer:

-

Open the source container only inside a certified chemical fume hood.

-

Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

-

Critical Step: If the powder clumps, do not crush it aggressively. This releases micro-particulates. Gently break apart using a twisting motion.

-

-

Decontamination:

-

Wipe the exterior of the weighing boat with a Kimwipe dampened in Methanol before removing it from the hood. This neutralizes trace residues.

-

Protocol B: Solvation & Reaction Setup

Objective: Mitigate splash risks involving organic solvents.

-

Solvent Choice:

-

This compound is likely soluble in DMSO, DMF, or Methanol.

-

Warning: DMSO enhances skin permeability. If dissolved in DMSO, the compound can penetrate nitrile gloves faster. Change outer gloves immediately upon any splash [4].

-

-

Dissolution:

-

Add solvent slowly to the solid. Adding solid to solvent can cause "puffing" (aerosolization).

-

Keep the sash of the fume hood as low as possible (below chin level) to act as a physical shield.

-

Waste Disposal & Deactivation

Do not treat this as general organic waste. The bioactive potential requires specific segregation.

| Waste Stream | Treatment Protocol |

| Solid Waste (Gloves, Weigh boats) | Double-bag in heavy-duty polyethylene bags. Label as "Hazardous Drug Waste" for incineration. |

| Liquid Waste (Mother liquors) | Segregate into "Basic Organic Waste" (due to Piperidine). Do not mix with strong oxidizers. |

| Spill Cleanup | Absorb with vermiculite. Do not use bleach immediately; bleach + amines can form chloramines (toxic gas). Use a mild detergent first, then water. |

Emergency Response

In the event of exposure, immediate action mitigates long-term damage.

-

Eye Contact: Flush immediately for 15 minutes . The basicity of the piperidine ring can cause saponification of corneal tissues (softer damage than acid, but deeper penetration). Time is critical.

-

Skin Contact: Wash with soap and water. Avoid alcohol-based hand sanitizers , as they may increase the solubility and absorption of the compound.

-

Inhalation: Move to fresh air immediately. If breathing is labored, supplemental oxygen is required.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine. PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). Butyric acid - Substance Information. ECHA. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual. Available at: [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.